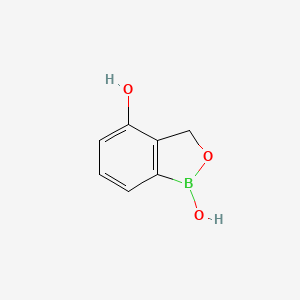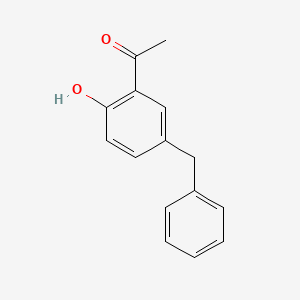
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C15H14O2 It is characterized by a benzyl group attached to a hydroxyphenyl ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(5-Benzyl-2-oxophenyl)ethan-1-one.
Reduction: Formation of 1-(5-Benzyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds such as:
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone: This compound has a benzyloxy group instead of a benzyl group, which may affect its reactivity and biological activity.
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone:
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone: The bromine atom introduces halogen bonding interactions, which can alter the compound’s behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
61300-15-0 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(5-benzyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O2/c1-11(16)14-10-13(7-8-15(14)17)9-12-5-3-2-4-6-12/h2-8,10,17H,9H2,1H3 |
Clave InChI |
DBGGXJKEWYIAEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




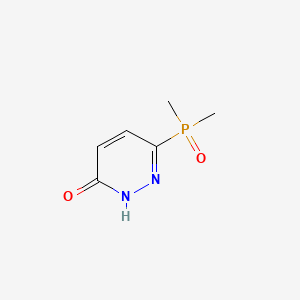
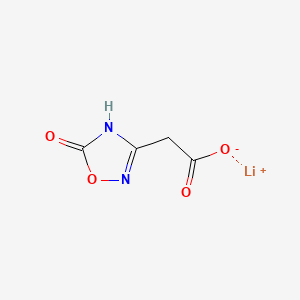
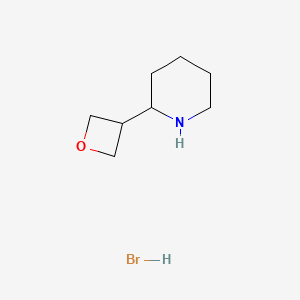
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
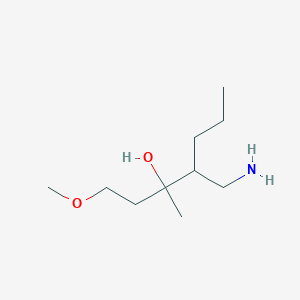
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
